molecular formula C12H18ClNO4S2 B2645401 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 2320681-61-4

5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2645401
CAS No.: 2320681-61-4
M. Wt: 339.85
InChI Key: USNQJJMKDOJEJF-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The unique structural feature is the N-((1-(2-hydroxyethoxy)cyclopentyl)methyl) substituent, which introduces a cyclopentane ring fused with a hydroxyethoxy chain.

Properties

IUPAC Name

5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNQJJMKDOJEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of an amine.

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Attachment of the Cyclopentyl Moiety: The cyclopentyl group is attached through a nucleophilic substitution reaction, where the thiophene ring is reacted with a cyclopentyl halide.

    Hydroxyethoxy Chain Addition: The final step involves the reaction of the intermediate compound with ethylene oxide to introduce the hydroxyethoxy chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 5-Chloro-N-((1-(3-Phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-Sulfonamide (Compound 11b)
  • Structure: Features a triazole ring and phenoxybenzyl group instead of the cyclopentyl-hydroxyethoxy chain.
  • Synthesis : Yield of 68.3% via click chemistry, with confirmed structure by NMR and HRMS .
  • Activity : Demonstrates antiproliferative activity against cancer cell lines, attributed to the triazole group’s ability to engage in hydrogen bonding with biological targets .
  • Key Difference: The triazole-phenoxybenzyl substituent increases lipophilicity, which may reduce aqueous solubility compared to the target compound’s hydroxyethoxy group.
b) N-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide
  • Structure : Lacks the thiophene ring; instead, a benzene sulfonamide is linked to a chloro-methoxyphenyl group.
  • Activity : Exhibits anti-malarial, anti-convulsant, and anti-hypertensive properties, highlighting the role of the methoxy group in modulating electronic effects .
  • Key Difference : The absence of a thiophene ring and cyclopentyl group limits its structural similarity to the target compound, but the chloro-methoxy motif suggests shared halogen-bonding interactions.
c) 5-Chloro-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)thiophene-2-Sulfonamide (Compound 14)
  • Structure: Contains a piperidine ring and isopropylphenoxyethyl chain.
  • Synthesis : 65% yield, with LC/MS confirmation of purity (97%) .
  • Key Difference: The piperidine and isopropylphenoxy groups may enhance blood-brain barrier penetration compared to the target compound’s polar hydroxyethoxy chain.
d) 5-Chloro-N-(4-Chloro-2-Fluorophenyl)thiophene-2-Sulfonamide (Y206-0961)
  • Structure : Substituted with a dichlorofluorophenyl group.
  • Key Difference : The rigid aromatic substituent contrasts with the target compound’s flexible cyclopentyl-hydroxyethoxy group, which may influence binding kinetics.

Structural and Physicochemical Properties

Property Target Compound Compound 11b Y206-0961
Molecular Weight ~400–450 (estimated) 461.05 336.78 (calculated)
LogP (Lipophilicity) Moderate (hydroxyethoxy chain) High (triazole-phenoxy) High (fluorophenyl)
Water Solubility Likely improved Reduced Low

Biological Activity

5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide is a synthetic compound belonging to the thiophene sulfonamide class. Its unique structural features and potential biological activities make it a candidate for further research in medicinal chemistry, particularly in oncology and other therapeutic areas.

  • Molecular Formula : C13H18ClN2O3S
  • Molecular Weight : Approximately 303.81 g/mol
  • Structural Features : The compound includes a thiophene ring, a chloro substituent, and a sulfonamide group, which are crucial for its biological activity.

The synthesis of this compound typically involves multi-step reactions, including:

  • Chlorination : Using thionyl chloride to introduce the chloro group.
  • Amide Bond Formation : Employing coupling agents like EDC to form the sulfonamide bond.

The mechanism of action is believed to involve interaction with specific biological targets, potentially modulating various signaling pathways associated with cancer cell proliferation and survival.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that thiophene-based compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy against breast and lung cancer cells .
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways .

Comparative Analysis

Below is a table summarizing the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-methylthiophene-2-carboxamideMethyl group instead of chlorineAnticancer activity
N-(4-chlorophenyl)-thiophene-2-carboxamidePhenyl group instead of cyclopentylAnti-inflammatory properties
5-bromo-N-cyclopentylthiophene-2-carboxamideBromine substitution instead of chlorinePotential enzyme inhibition

The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds .

Case Studies

Several studies have explored the anticancer potential of thiophene derivatives:

  • In Vitro Studies : Research involving cell lines such as A431 (vulvar epidermal carcinoma) demonstrated that thiophene derivatives significantly inhibited cell proliferation and migration .
  • Animal Models : In vivo studies on rodents indicated that compounds with similar structures could reduce tumor size and improve survival rates in cancer models, suggesting potential therapeutic applications .

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